molecular formula C28H46O2 B12754086 Litosterol CAS No. 126026-57-1

Litosterol

Cat. No.: B12754086
CAS No.: 126026-57-1
M. Wt: 414.7 g/mol
InChI Key: WOOKNJANWWBKHW-CGMUPKQHSA-N
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Description

Litosterol is a naturally occurring sterol found in various marine organisms, particularly in octocorals like Nephthea columnaris . It is a type of phytosterol, which are plant-derived compounds structurally similar to cholesterol. This compound has garnered attention due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of litosterol typically involves the extraction from natural sources, such as marine organisms. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes may vary, but they generally involve the use of organic solvents like dichloromethane, chloroform, and ethanol.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the challenges associated with large-scale extraction and purification. advancements in biotechnology and chemical engineering are paving the way for more efficient production methods. Techniques such as supercritical fluid extraction and advanced chromatographic methods are being explored to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Litosterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Scientific Research Applications

Litosterol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Litosterol is often compared with other phytosterols such as β-sitosterol, stigmasterol, and campesterol. While all these compounds share a similar core structure, this compound is unique due to its specific biological activities and sources . Here are some similar compounds:

Properties

CAS No.

126026-57-1

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,8R,9R,10S,13R,14R,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O2/c1-18(2)19(3)6-7-20(4)24-10-11-25-23-9-8-21-16-22(30)12-15-28(21,17-29)26(23)13-14-27(24,25)5/h8,18,20,22-26,29-30H,3,6-7,9-17H2,1-2,4-5H3/t20-,22+,23-,24-,25-,26-,27-,28-/m1/s1

InChI Key

WOOKNJANWWBKHW-CGMUPKQHSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C

Origin of Product

United States

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